molecular formula C15H10ClNO3 B4716346 6-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

6-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B4716346
M. Wt: 287.70 g/mol
InChI Key: IVABDQPDIFGAFI-UHFFFAOYSA-N
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Description

6-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by a benzene ring fused to an oxazine ring, with a chlorine atom at the 6th position and a methoxyphenyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chlorophenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which undergoes cyclization to form the benzoxazinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoxazinone ring to benzoxazine.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of benzoxazine derivatives.

    Substitution: Formation of various substituted benzoxazinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    6-chloro-2-phenyl-4H-3,1-benzoxazin-4-one: Similar structure but lacks the methoxy group.

    2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one: Similar structure but lacks the chlorine atom.

    6-chloro-2-(4-hydroxyphenyl)-4H-3,1-benzoxazin-4-one: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness: 6-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of both the chlorine atom and the methoxyphenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications.

Properties

IUPAC Name

6-chloro-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-19-11-5-2-9(3-6-11)14-17-13-7-4-10(16)8-12(13)15(18)20-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVABDQPDIFGAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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